Cas no 2172495-57-5 (4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride)

4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 4-(But-3-en-1-yloxy)benzenesulfonyl fluoride
- 4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride
- 4-but-3-enoxybenzenesulfonyl fluoride
- starbld0048542
- Z3014016423
-
- インチ: 1S/C10H11FO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h2,4-7H,1,3,8H2
- InChIKey: LBTZULLLNQLVCP-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)OCCC=C)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 230.04129354 g/mol
- どういたいしつりょう: 230.04129354 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8
- ぶんしりょう: 230.26
- 疎水性パラメータ計算基準値(XlogP): 2.8
4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1657628-5.0g |
4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride |
2172495-57-5 | 95% | 5.0g |
$2816.0 | 2023-07-09 | |
Enamine | EN300-1657628-10.0g |
4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride |
2172495-57-5 | 95% | 10.0g |
$4176.0 | 2023-07-09 | |
Enamine | EN300-1657628-5000mg |
4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride |
2172495-57-5 | 95.0% | 5000mg |
$2816.0 | 2023-09-21 | |
Enamine | EN300-1657628-250mg |
4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride |
2172495-57-5 | 95.0% | 250mg |
$481.0 | 2023-09-21 | |
1PlusChem | 1P01FL4T-50mg |
4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride |
2172495-57-5 | 95% | 50mg |
$332.00 | 2023-12-19 | |
A2B Chem LLC | AY06045-50mg |
4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride |
2172495-57-5 | 95% | 50mg |
$273.00 | 2024-04-20 | |
1PlusChem | 1P01FL4T-500mg |
4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride |
2172495-57-5 | 95% | 500mg |
$999.00 | 2023-12-19 | |
A2B Chem LLC | AY06045-250mg |
4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride |
2172495-57-5 | 95% | 250mg |
$542.00 | 2024-04-20 | |
Key Organics Ltd | ES-2311-0.5g |
4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride |
2172495-57-5 | >95% | 0.5g |
£677.00 | 2025-02-09 | |
1PlusChem | 1P01FL4T-100mg |
4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride |
2172495-57-5 | 95% | 100mg |
$479.00 | 2023-12-19 |
4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride 関連文献
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluorideに関する追加情報
Research Briefing on 4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride (CAS: 2172495-57-5)
4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride (CAS: 2172495-57-5) is a sulfonyl fluoride derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound is particularly notable for its role as a covalent inhibitor, leveraging the unique reactivity of the sulfonyl fluoride group to target nucleophilic residues in proteins. Recent studies have highlighted its potential in the development of targeted therapies, chemical probes, and proteomics applications.
The sulfonyl fluoride moiety in 4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride exhibits selective reactivity with serine, threonine, and tyrosine residues, making it a valuable tool for activity-based protein profiling (ABPP) and covalent drug discovery. Recent research has demonstrated its utility in identifying and characterizing enzyme active sites, as well as in the design of irreversible inhibitors for disease-relevant targets. The compound's stability under physiological conditions further enhances its applicability in biological systems.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride as a covalent modifier for serine hydrolases. The study revealed that the compound exhibited high selectivity and potency against specific hydrolases, suggesting its potential as a scaffold for developing inhibitors with improved pharmacokinetic properties. The findings underscore the growing interest in sulfonyl fluoride-based compounds for targeted covalent modulation of protein function.
Another recent investigation, detailed in ACS Chemical Biology, focused on the application of 4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride in chemoproteomics. The study utilized the compound to profile the reactivity of endogenous nucleophiles in complex proteomes, providing insights into the functional diversity of protein residues. This approach has significant implications for understanding disease mechanisms and identifying novel therapeutic targets.
Despite its promising applications, challenges remain in optimizing the selectivity and bioavailability of 4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride derivatives. Ongoing research aims to address these limitations through structural modifications and the development of complementary analytical techniques. The compound's versatility and reactivity continue to make it a focal point in the exploration of covalent chemical tools and therapeutics.
In conclusion, 4-(but-3-en-1-yloxy)benzene-1-sulfonyl fluoride (CAS: 2172495-57-5) represents a valuable asset in chemical biology and drug discovery. Its unique properties and applications in ABPP, covalent inhibition, and chemoproteomics highlight its potential to advance our understanding of protein function and facilitate the development of novel therapeutic strategies. Future research will likely focus on expanding its utility and addressing current limitations to fully realize its potential in the field.
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